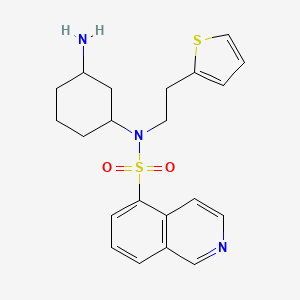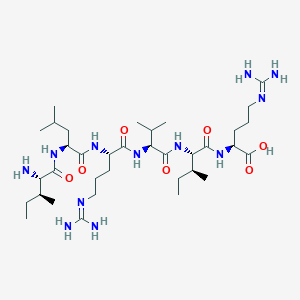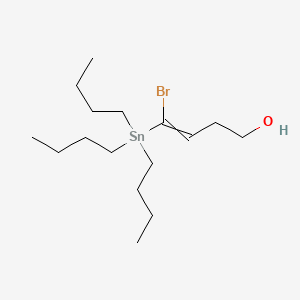![molecular formula C13H20N2O3 B12592188 O-[3-(Methylamino)propyl]-L-tyrosine CAS No. 630393-05-4](/img/structure/B12592188.png)
O-[3-(Methylamino)propyl]-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[3-(Methylamino)propyl]-L-tyrosine is a compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . This compound is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The addition of the 3-(methylamino)propyl group to the L-tyrosine structure imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(Methylamino)propyl]-L-tyrosine typically involves the alkylation of L-tyrosine with 3-(methylamino)propyl halides under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
O-[3-(Methylamino)propyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in aqueous or organic solvents.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides in the presence of bases like NaH or K2CO3.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
O-[3-(Methylamino)propyl]-L-tyrosine has a wide range of applications in scientific research:
Biology: Studied for its role in metabolic pathways and as a potential probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and modulation.
Mécanisme D'action
The mechanism of action of O-[3-(Methylamino)propyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes. It may also interact with receptors and transporters, modulating cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: The parent compound, essential for protein synthesis and metabolic functions.
3-(Methylamino)propyl derivatives: Compounds with similar structural modifications, used in various chemical and biological studies.
Uniqueness
O-[3-(Methylamino)propyl]-L-tyrosine is unique due to the specific combination of the L-tyrosine backbone with the 3-(methylamino)propyl group. This modification imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
630393-05-4 |
|---|---|
Formule moléculaire |
C13H20N2O3 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[3-(methylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C13H20N2O3/c1-15-7-2-8-18-11-5-3-10(4-6-11)9-12(14)13(16)17/h3-6,12,15H,2,7-9,14H2,1H3,(H,16,17)/t12-/m0/s1 |
Clé InChI |
ASLFDMODBZTIJC-LBPRGKRZSA-N |
SMILES isomérique |
CNCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES canonique |
CNCCCOC1=CC=C(C=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)




![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)



